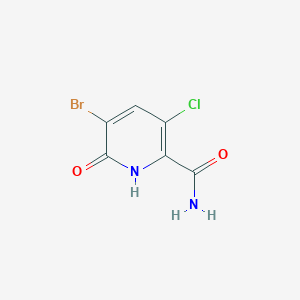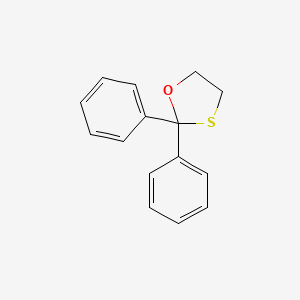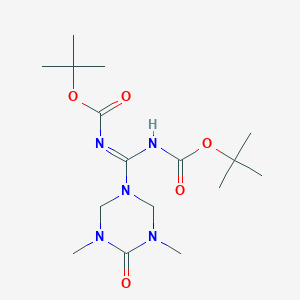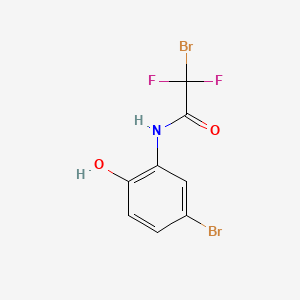
2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine: is an organosilicon compound that features a tert-butyl group, a fluoropyridine moiety, and a dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane typically involves the reaction of 3-fluoropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-fluoropyridine+tert-butyl-dimethylsilyl chloridetriethylaminetert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine can undergo oxidation reactions, particularly at the silicon center, forming silanols or siloxanes.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and silanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Substitution: Substituted pyridines.
Hydrolysis: Alcohols and silanols.
科学的研究の応用
Chemistry: 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and silicon-containing molecules.
Biology and Medicine: The compound’s fluoropyridine moiety makes it a candidate for the development of pharmaceuticals, as fluorine atoms can significantly alter the biological activity and metabolic stability of drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the silicon and fluorine atoms.
作用機序
The mechanism of action of tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In biological systems, the fluoropyridine moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silicon atom can also influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
- Tert-butyl-[(3-chloropyridin-2-yl)methoxy]-dimethylsilane
- Tert-butyl-[(3-bromopyridin-2-yl)methoxy]-dimethylsilane
- Tert-butyl-[(3-iodopyridin-2-yl)methoxy]-dimethylsilane
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane imparts unique properties such as increased metabolic stability and altered electronic effects compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in nucleophilic substitution reactions compared to its halogenated counterparts.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on the halogen present, with the fluorine derivative often preferred in pharmaceutical research due to its favorable properties.
特性
IUPAC Name |
tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVAFHPDHFSCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B8265522.png)


![Methyl 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8265559.png)


![[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene](/img/structure/B8265567.png)




